3-Bromo-2,4,6-trimethylaniline

Catalog No.
S668028
CAS No.
82842-52-2
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,4,6-trimethylaniline

CAS Number

82842-52-2

Product Name

3-Bromo-2,4,6-trimethylaniline

IUPAC Name

3-bromo-2,4,6-trimethylaniline

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3

InChI Key

MVLMPTBHZPYDBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)C)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1N)C)Br)C

Synthesis and characterization:

3-Bromo-2,4,6-trimethylaniline is a well-characterized organic compound with potential applications in various scientific research fields. Its synthesis has been reported in several scientific publications, and its properties, including melting point, boiling point, and refractive index, have been experimentally determined [, ].

Potential applications:

While its specific research applications are still being explored, 3-Bromo-2,4,6-trimethylaniline possesses certain features that make it interesting for further investigation:

  • Organic electronics: The presence of the aromatic ring and the amine group suggests potential applications in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [].
  • Medicinal chemistry: The introduction of a bromine atom can potentially modify the biological activity of the molecule, making it a candidate for further exploration in drug discovery efforts []. However, it is important to note that this is purely speculative and requires extensive investigation.
  • Material science: The aromatic core and the presence of the amine group could potentially be utilized in the design of new functional materials with specific properties [].

3-Bromo-2,4,6-trimethylaniline is an organic compound with the molecular formula C₉H₁₂BrN. It is a derivative of aniline, characterized by the substitution of three methyl groups at positions 2, 4, and 6 on the benzene ring, and a bromine atom at position 3. This unique structure contributes to its distinct reactivity and properties, making it valuable in various chemical applications .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions. For example, using sodium methoxide can yield 3-methoxy-2,4,6-trimethylaniline.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction processes that alter the oxidation state of the nitrogen or bromine atoms. Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride or sodium borohydride can be used for reduction .

Major Products Formed

  • From Substitution: Nucleophilic substitution can produce derivatives like 3-methoxy-2,4,6-trimethylaniline.
  • From Oxidation: Oxidized derivatives of the original compound.
  • From Reduction: Reduced forms such as 3-amino-2,4,6-trimethylaniline.

Research indicates that 3-Bromo-2,4,6-trimethylaniline may interact with biological systems through various mechanisms. It has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can lead to either inhibition or activation of their catalytic activities, influencing the metabolism of other substrates .

Synthetic Routes

The synthesis of 3-Bromo-2,4,6-trimethylaniline typically involves a two-step process:

  • Bromination of Aniline: Aniline is treated with bromine to form 3-bromoaniline.
  • Reaction with Methyl Magnesium Bromide: The resulting 3-bromoaniline is then reacted with methyl magnesium bromide (a Grignard reagent) to yield 3-Bromo-2,4,6-trimethylaniline .

Industrial Production

While specific industrial methods are not well-documented, they generally follow laboratory synthesis routes scaled up for efficiency. This includes optimizing reaction conditions and employing continuous flow reactors to enhance yield.

3-Bromo-2,4,6-trimethylaniline has several notable applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Antioxidant: Utilized as an antioxidant in certain cationic polymers.
  • Fluorescent Probe: Employed in research as a fluorescent probe.
  • Pharmaceutical Research: Investigated for potential applications in drug development and as a building block for pharmaceutical compounds .

Studies on the interaction of 3-Bromo-2,4,6-trimethylaniline with biological targets suggest that it may influence cellular functions through mechanisms such as:

  • Internal Encapsulation
  • External Electrostatic Interactions
  • Covalent Conjugation

Environmental factors also play a significant role in modulating these interactions and the compound's stability and efficacy .

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 2,4,6-Trimethylaniline: This compound lacks the bromine atom at position 3 and thus exhibits different reactivity patterns.
  • 3-Bromoaniline: Lacking methyl groups at positions 2, 4, and 6 affects its steric and electronic properties.

Uniqueness

The presence of both the bromine atom and multiple methyl groups in 3-Bromo-2,4,6-trimethylaniline confers unique reactivity compared to its analogs. This combination enhances its utility in organic synthesis and various

Melting Point Characteristics

3-Bromo-2,4,6-trimethylaniline demonstrates consistent melting point behavior across multiple commercial sources. The compound exhibits a melting point range of 34.5-39.3°C [1] [4] [5] [6] [2] [3] [7], with specific sources reporting narrow ranges of 34-38°C [4] [5] and 33.5-39.5°C [2]. The most frequently cited melting point is 38°C [1] [8], indicating good thermal reproducibility for this crystalline solid.

Boiling Point and Vapor Pressure Characteristics

The boiling point of 3-Bromo-2,4,6-trimethylaniline varies significantly with pressure conditions. Under reduced pressure at 17 mmHg, the compound boils at 153-155°C [4] [5], while at 24 mmHg, the boiling point increases to 172-173°C [1] [6] [3] [7] [8]. Under standard atmospheric pressure (760 mmHg), computational models predict a boiling point of 288.0±35.0°C [9] [10].

Thermal Stability Parameters

The compound exhibits a flash point greater than 110°C [1] [4] [5] [7] [11], indicating moderate thermal stability. The compound is classified as heat sensitive [1] [8] and requires storage under inert gas atmospheres at refrigerated temperatures (0-10°C) [1] [8] to maintain stability. The compound is also light sensitive and air sensitive [1] [8], necessitating careful handling protocols.

Thermal PropertyValueConditions
Melting Point34.5-39.3°CLiterature range
Boiling Point153-155°C17 mmHg
Boiling Point172-173°C24 mmHg
Boiling Point288.0±35.0°C760 mmHg (calculated)
Flash Point>110°CStandard conditions

Solubility Parameters and Partition Coefficients

Lipophilicity and Partition Behavior

3-Bromo-2,4,6-trimethylaniline exhibits significant lipophilic character with a LogP (octanol/water partition coefficient) of 3.48 [9]. The XLogP3 computational value is reported as 3.0 [9], confirming the compound's preference for organic phases over aqueous environments. This high lipophilicity is attributed to the presence of three methyl groups and the bromine substituent on the aromatic ring.

Acid-Base Properties

The compound demonstrates weak basic behavior with a predicted pKa value of 3.66±0.10 [7] [11]. This relatively low pKa indicates that the amino group is significantly less basic compared to unsubstituted aniline, due to the electron-withdrawing effects of the bromine substituent and steric hindrance from the methyl groups.

Solubility Characteristics

The solubility profile reveals selective dissolution behavior. The compound is readily soluble in methanol [1] [7] [8] [11] and other organic solvents, but exhibits poor water solubility, being essentially immiscible with water [12]. This solubility pattern aligns with its high LogP value and supports its classification as a lipophilic compound.

Molecular Descriptors

The topological polar surface area (TPSA) is 26.02 Ų [9], indicating limited polar character. The compound contains one hydrogen bond donor (the amino group) and one hydrogen bond acceptor (the nitrogen atom) [9]. The absence of rotatable bonds (rotatable bond count = 0) [9] contributes to its rigid molecular structure.

Solubility ParameterValue
LogP (octanol/water)3.48
XLogP33.0
pKa (predicted)3.66±0.10
TPSA26.02 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds0

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of 3-Bromo-2,4,6-trimethylaniline has been confirmed to match the expected structure [1] [8] [13]. Spectroscopic analysis was performed using deuterated chloroform (CDCl₃) as the solvent with 98% purity material [13]. The spectrum is catalogued in the SpectraBase database with identification number E5nfEYvC0aQ [13].

Carbon-13 Nuclear Magnetic Resonance Data

Carbon-13 nuclear magnetic resonance spectroscopic data is available for 3-Bromo-2,4,6-trimethylaniline, though specific chemical shift assignments are not disclosed in the publicly available literature [13]. The ¹³C nuclear magnetic resonance spectrum provides structural confirmation and is consistent with the expected carbon framework.

Spectroscopic Validation

The nuclear magnetic resonance data confirms the molecular structure with InChI key MVLMPTBHZPYDBZ-UHFFFAOYSA-N [13]. The spectroscopic analysis validates the presence of the bromine substituent at the 3-position and the three methyl groups at positions 2, 4, and 6 of the aniline ring system.

Nuclear Magnetic Resonance ParameterDetails
¹H Nuclear Magnetic ResonanceStructure confirmed
¹³C Nuclear Magnetic ResonanceData available
SolventCDCl₃
Sample Purity98%
Database ReferenceSpectraBase E5nfEYvC0aQ

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The mass spectrum of 3-Bromo-2,4,6-trimethylaniline exhibits a molecular ion peak at m/z 214 [14], corresponding to the molecular weight of 214.102 daltons [14]. The compound demonstrates typical electron ionization fragmentation patterns characteristic of brominated aromatic amines.

Fragmentation Behavior

The mass spectrometric fragmentation follows predictable pathways for brominated aniline derivatives. The molecular ion shows the characteristic bromine isotope pattern, with peaks at m/z 214 and 216 reflecting the presence of ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern includes loss of methyl radicals and potential formation of stable aromatic cation fragments.

Analytical Database Reference

The complete mass spectrum is archived in the National Institute of Standards and Technology Mass Spectrometry Data Center under NIST MS number 342932 [14]. The spectrum was obtained using electron ionization methodology and provides comprehensive fragmentation data for analytical identification purposes.

Fragmentation Pathways

The mass spectrometric behavior aligns with general fragmentation patterns observed in aromatic amines, including α-cleavage adjacent to the amino group and potential rearrangement reactions leading to the formation of stable aromatic fragments. The presence of the bromine atom influences the fragmentation pathways and provides diagnostic ions for structural elucidation.

Mass Spectrometric ParameterValue
Molecular Ion [M]⁺m/z 214/216
Ionization MethodElectron Ionization
NIST MS Number342932
Isotope PatternBromine doublet
DatabaseNIST Mass Spectrometry Data Center

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2,4,6-trimethylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types